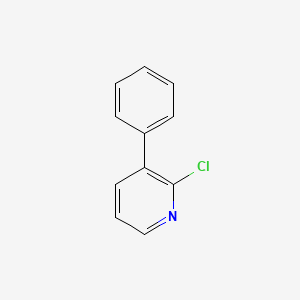
2-Chloro-3-phenylpyridine
Cat. No. B1585998
Key on ui cas rn:
31557-57-0
M. Wt: 189.64 g/mol
InChI Key: GUIPMNNQJZQJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04757073
Procedure details


A solution of 2-chloro-3-cyanopyridine (VII; 2.0 g, 0.01 mole) in methylene chloride was treated dropwise with a 1M solution of DABAL-H in methylene chloride (0.03 mole, 33 mL) at -78°. The solution turned from a colorless to a bright yellow-orange color during the addition, and the stirring was continued for 3 hr at -78°. The mixture was treated with 3N HCl (75 mL) which rapidly warmed the reaction to -10°. The rate of addition was regulated so as to maintain the reaction temperature below 0°. The solution was treated dropwise with 10% sodium hydroxide solution which formed a bright yellow emulsion which was filtered through sintered glass. The collected aluminum salts were exhaustively washed with methylene chloride, filtered, and the filtrate dried (MgSO4). Concentration of the organic solution in vacuo gave a yellow solid which was purified by Kugelrohr distillation (60°/0.4 Torr.) affording 0.46 g (33%) of 2-chloro-3-pyridinecarboxaldehyde (VI) as a white solid, m.p. 48°.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#N)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[OH-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1C#N
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
rapidly warmed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to -10°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The rate of addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction temperature below 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed a bright yellow emulsion which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through sintered glass
|
WASH
|
Type
|
WASH
|
|
Details
|
The collected aluminum salts were exhaustively washed with methylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the filtrate dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the organic solution in vacuo gave a yellow solid which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was purified by Kugelrohr distillation (60°/0.4 Torr.)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC=C1C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.46 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
